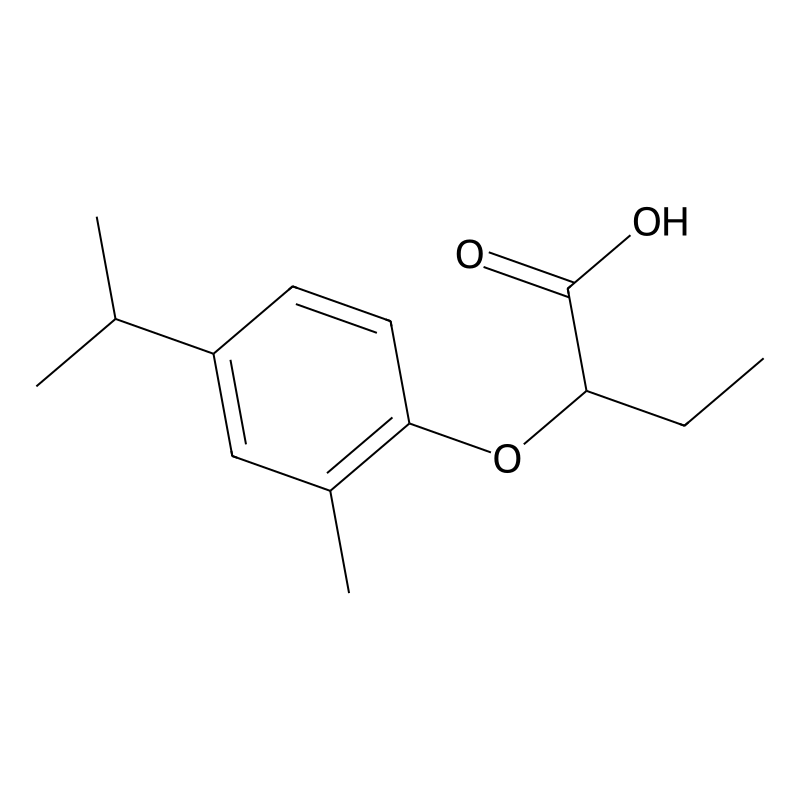2-(4-Isopropyl-2-methylphenoxy)butanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Isopropyl-2-methylphenoxy)butanoic acid is an organic compound characterized by its unique structure, which includes a butanoic acid moiety linked to a phenoxy group. The molecular formula of this compound is C14H20O3, and it has a molar mass of approximately 236.31 g/mol. The compound exhibits a density of about 1.053 g/cm³ and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry .
This compound features a butanoic acid backbone with an isopropyl-2-methylphenoxy substituent, which contributes to its distinctive properties and reactivity. Its structural formula can be represented as follows:
The chemical behavior of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid can be analyzed through various reactions typical of carboxylic acids and ethers. Key reactions include:
- Esterification: This compound can react with alcohols to form esters, particularly under acidic conditions, which can enhance its solubility and application in formulations.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of hydrocarbons or other derivatives.
- Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
The synthesis of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid typically involves multi-step organic reactions, including:
- Formation of the butanoic acid backbone: This can be achieved through the oxidation of alcohols or via carboxylation reactions.
- Substitution reaction to introduce the phenoxy group: This step often involves reacting a phenol derivative with an alkyl halide or using coupling reactions.
- Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity for further applications.
The applications of 2-(4-Isopropyl-2-methylphenoxy)butanoic acid are diverse and include:
- Agricultural Chemicals: It may serve as an active ingredient in herbicides or plant growth regulators due to its structural resemblance to known agrochemicals.
- Pharmaceuticals: Potential applications in drug formulations targeting inflammation or microbial infections.
- Fragrance Industry: Its unique aromatic properties could find use in flavoring and fragrance formulations.
Several compounds exhibit structural similarities to 2-(4-Isopropyl-2-methylphenoxy)butanoic acid. Here are a few notable examples:
Uniqueness: The presence of the isopropyl group and specific phenolic structure distinguishes 2-(4-Isopropyl-2-methylphenoxy)butanoic acid from other compounds, potentially enhancing its biological activity and application range compared to structurally similar compounds. Its dual functionality as both a carboxylic acid and ether opens avenues for diverse chemical reactivity not fully explored in other similar compounds.








